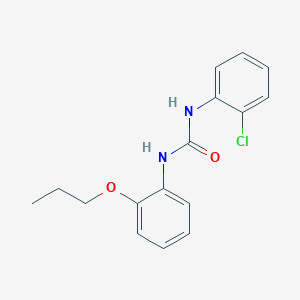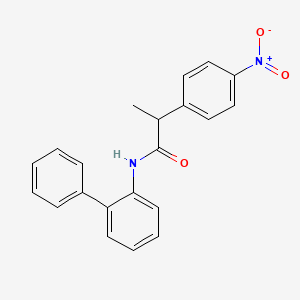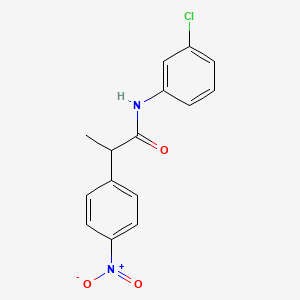![molecular formula C18H26ClNO5 B4074529 1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]azepane oxalate](/img/structure/B4074529.png)
1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]azepane oxalate
Overview
Description
1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]azepane oxalate, also known as AZD-4901, is a novel and potent small molecule inhibitor of the histamine H4 receptor. It was first synthesized by AstraZeneca as a potential treatment for allergic diseases, such as asthma, allergic rhinitis, and atopic dermatitis. The H4 receptor is a G-protein-coupled receptor that is primarily expressed on immune cells, including mast cells, eosinophils, and T cells. Activation of the H4 receptor has been implicated in various inflammatory and immune-mediated diseases, making it an attractive target for drug development.
Mechanism of Action
1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]azepane oxalate acts as a selective antagonist of the histamine H4 receptor. By blocking the activation of the H4 receptor, this compound inhibits the release of pro-inflammatory cytokines and chemokines from immune cells, thereby reducing inflammation and immune-mediated tissue damage.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. For example, in a rat model of heart failure, treatment with this compound improved cardiac function and reduced fibrosis. In a mouse model of sepsis, treatment with this compound reduced mortality and improved organ function. These findings suggest that this compound may have potential as a treatment for other diseases beyond allergic diseases.
Advantages and Limitations for Lab Experiments
One advantage of 1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]azepane oxalate is its high potency and selectivity for the histamine H4 receptor. This makes it a useful tool for studying the role of the H4 receptor in various biological processes. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in vivo. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for different disease indications.
Future Directions
There are several potential future directions for research on 1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]azepane oxalate. One direction is to further investigate its potential as a treatment for allergic diseases, such as asthma and atopic dermatitis, in clinical trials. Another direction is to investigate its potential as a treatment for other diseases, such as heart failure and sepsis. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound and to identify potential biomarkers of response to treatment.
Scientific Research Applications
1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]azepane oxalate has been extensively studied in preclinical models of allergic diseases. In a mouse model of allergic asthma, treatment with this compound significantly reduced airway inflammation and hyperresponsiveness. Similarly, in a mouse model of atopic dermatitis, treatment with this compound reduced skin inflammation and pruritus. These findings suggest that this compound may have potential as a treatment for allergic diseases.
properties
IUPAC Name |
1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.C2H2O4/c1-13-11-15(12-14(2)16(13)17)19-10-9-18-7-5-3-4-6-8-18;3-1(4)2(5)6/h11-12H,3-10H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKUCKGLUIXWDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCN2CCCCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(2,4-dimethylphenoxy)butyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4074461.png)
![1-[2-(2-naphthyloxy)ethyl]piperazine oxalate](/img/structure/B4074465.png)
![1-[2-(4-biphenylyloxy)ethyl]piperazine oxalate](/img/structure/B4074471.png)
![N-dibenzo[b,d]furan-3-yl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4074477.png)
![N-allyl-N-[2-(3-methyl-4-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4074486.png)
![2-({2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}thio)benzonitrile](/img/structure/B4074489.png)
![N-(2,4-dimethoxyphenyl)-5-nitro-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}benzamide](/img/structure/B4074506.png)

![1-[3-(2-bromo-4-chlorophenoxy)propyl]azepane oxalate](/img/structure/B4074517.png)

![1-[3-(2-biphenylyloxy)propyl]piperazine oxalate](/img/structure/B4074526.png)

![3-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4074538.png)
![1-[2-(2,5-dimethylphenoxy)ethyl]piperazine oxalate](/img/structure/B4074546.png)